molecular formula C18H21N3O5 B2805512 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034496-73-4

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2805512
CAS RN: 2034496-73-4
M. Wt: 359.382
InChI Key: LSBPCHPQOGLMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural products and pharmaceuticals. It also contains a carboxamide group, which is often found in peptide bonds in proteins. The presence of the dioxopyrrolidin group suggests that this compound might be a part of a larger polymer structure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the methoxy group, and the coupling of the dioxopyrrolidin and carboxamide groups. Without specific information, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole ring system is aromatic, which would contribute to the compound’s stability. The carboxamide group could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar indole ring. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

Target of Action

The primary target of this compound is the voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells, making them key targets for drugs with neurological and cardiovascular effects.

Mode of Action

The compound interacts with its targets at high concentrations of 100 µM or 500 µM

Biochemical Pathways

The modulation of sodium and calcium channels can affect a variety of biochemical pathways. For instance, it can influence the excitability of neurons , potentially leading to anticonvulsant effects . The compound’s effect on calcium channels might also impact intracellular calcium signaling , which is involved in numerous cellular processes.

Result of Action

The compound has demonstrated potent anticonvulsant properties in animal seizure models . It also showed effectiveness in various pain models, suggesting potential analgesic effects . These results indicate that the compound’s action on sodium and calcium channels can lead to significant molecular and cellular effects.

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential pharmaceutical, future studies might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-25-13-3-2-12-10-15(20-14(12)11-13)18(24)19-6-8-26-9-7-21-16(22)4-5-17(21)23/h2-3,10-11,20H,4-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBPCHPQOGLMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCOCCN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide

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